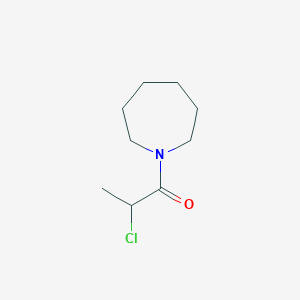
1-(2-Cloropropanoil)azepana
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropropanoyl)azepane is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol It is a seven-membered heterocyclic compound containing an azepane ring substituted with a 2-chloropropanoyl group
Aplicaciones Científicas De Investigación
1-(2-Chloropropanoyl)azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anticonvulsant and analgesic effects.
Medicine: Research has shown that 1-(2-Chloropropanoyl)azepane may have potential as a drug candidate due to its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
The synthesis of 1-(2-Chloropropanoyl)azepane typically involves the reaction of azepane with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for 1-(2-Chloropropanoyl)azepane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(2-Chloropropanoyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The azepane ring can undergo oxidation to form azepinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted azepane derivatives, while reduction reactions typically produce alcohols.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropropanoyl)azepane involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) and glutamate systems. By influencing these pathways, it can exert anticonvulsant and analgesic effects. Additionally, the compound may interact with ion channels and receptors, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
1-(2-Chloropropanoyl)azepane can be compared with other similar compounds, such as:
The uniqueness of 1-(2-Chloropropanoyl)azepane lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-chloropropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICYJAARJPVGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557460 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115840-34-1 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
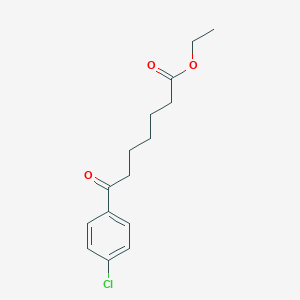
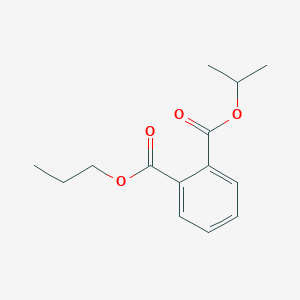
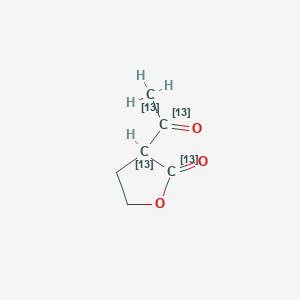
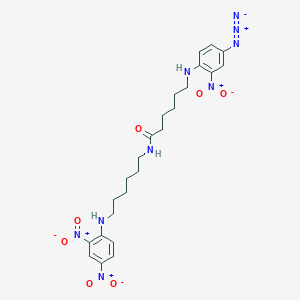
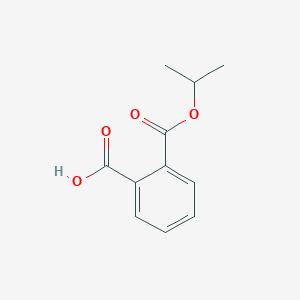
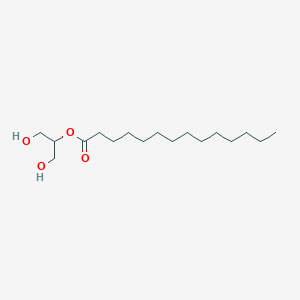
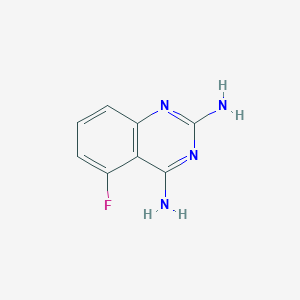
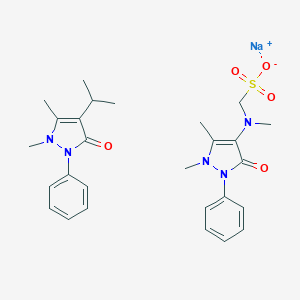
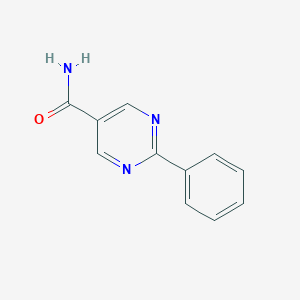
![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
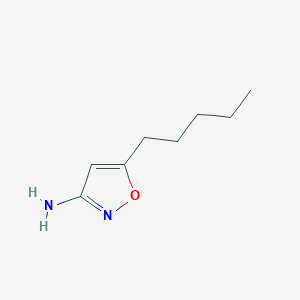
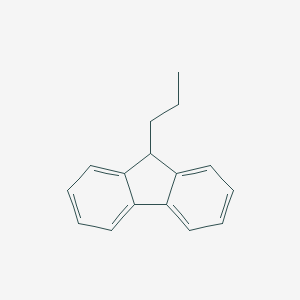
![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

